molecular formula C42H36FeP2 B3264207 (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine CAS No. 388079-58-1

(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine

Cat. No.: B3264207
CAS No.: 388079-58-1
M. Wt: 658.5 g/mol
InChI Key: UOZGNUVEBIDUPV-SYXKTQFYSA-N
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Description

This chiral ferrocene-based phosphine ligand (CAS 565184-37-4) features a ferrocenyl backbone substituted with diphenylphosphino groups. Its stereoelectronic properties arise from the planar chirality of the ferrocene core and the spatial arrangement of the phosphine donors. The diphenylphosphino substituents provide moderate steric bulk and electron-withdrawing characteristics, enabling selective metal coordination and enhanced catalytic activity in asymmetric transformations such as hydrogenation and cross-coupling reactions .

Properties

InChI

InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZGNUVEBIDUPV-SYXKTQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565184-32-9
Record name (R)-(+)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldiphenylphosphine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine typically involves the following steps:

    Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized through the reaction of ferrocene with a suitable electrophile, such as an acyl chloride, to introduce the desired substituents.

    Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a reaction with a phosphine reagent, such as diphenylphosphine chloride, under controlled conditions.

    Chiral Resolution: The chiral resolution of the compound is achieved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve transition metal complexes and suitable nucleophiles or electrophiles.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ferrocenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₂H₄₈FeP
  • Molecular Weight : 670.62 g/mol
  • CAS Number : 849925-19-5

The compound features a ferrocenyl moiety, which enhances its electronic properties, making it a valuable ligand in coordination chemistry.

Catalytic Applications

  • Asymmetric Hydrogenation :
    • The compound has been employed as a ligand in the catalytic asymmetric hydrogenation of various substrates, such as unsaturated carbonyl compounds. Its ability to form stable complexes with transition metals like ruthenium enhances the selectivity and efficiency of the hydrogenation process. For example, sulfide-capped triruthenium hydrido clusters containing Walphos ligands have been synthesized for this purpose .
  • Reductive Allylic Alkylation :
    • In synthetic organic chemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine has been utilized as a ligand in the reductive allylic alkylation of unsaturated carbonyl compounds using palladium catalysts. This application demonstrates its versatility in facilitating complex organic transformations .

Medicinal Chemistry

  • Cytotoxicity Studies :
    • Recent studies have indicated that ferrocenyl-containing phosphine complexes exhibit significant cytotoxic effects against cancer cell lines, such as HeLa cells. The mechanism involves the reduction of ferrocenyl groups to generate active ferrocenium species, which can interact with cellular components and induce apoptosis . This property positions these compounds as potential candidates for anticancer drug development.
  • Metal Complex Formation :
    • The compound can form metal complexes with gold and platinum, which have shown promising anticancer activities. For instance, complexes of the type Fc-C≡C-PPh₂ with gold demonstrate enhanced cytotoxicity due to their ability to be oxidized within cellular environments .

Electronic Properties

The electronic characteristics of this compound are influenced significantly by the ferrocenyl group. Studies have shown that:

  • The ferrocenyl group acts as a strong electron donor compared to traditional alkyl groups, enhancing the overall reactivity of the phosphine ligand .
  • It exhibits steric effects that can be tuned by altering substituents on the phosphine moiety, allowing for selective binding in catalytic applications .

Data Table: Comparison of Catalytic Performance

Catalyst TypeSubstrate TypeReaction TypeYield (%)Selectivity (%)
Triruthenium complexUnsaturated carbonylsAsymmetric hydrogenation95>99
Palladium complexAllylic alcoholsReductive allylic alkylation9085
Gold complexCancer cell linesCytotoxicityN/AN/A

Mechanism of Action

The mechanism by which (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine exerts its effects involves coordination to transition metal centers. The ferrocenyl and diphenylphosphino groups provide a unique electronic environment that enhances the reactivity and selectivity of the metal center. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and functional attributes of the target compound with analogous ligands:

Compound Name (CAS Number) Substituents on Phosphine Molecular Formula Steric Bulk Electronic Properties Primary Applications
Target Compound (565184-37-4) Diphenyl C₃₆H₃₂FeP₂ Moderate Moderately electron-withdrawing Asymmetric hydrogenation, C–C coupling
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine (167416-28-6) Dicyclohexyl C₃₆H₅₆FeP₂ High Strongly electron-donating Enantioselective alkylation
Josiphos SL-J002 (155830-69-6) Di-tert-butyl C₂₈H₄₄FeP₂ Low Strongly electron-donating Industrial-scale hydrogenation
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine (SL-J005-1) Di(3,5-xylyl) C₄₀H₄₀FeP₂ Very High Moderately electron-withdrawing High enantioselectivity in ketone reduction
Ethanol Adduct (49020-80) Dicyclohexyl + ethanol C₃₆H₄₄FeP₂·C₂H₅OH High Electron-donating (solvent-modified) Stabilized metal complexes

Key Observations :

  • Steric Effects : The target compound’s diphenyl groups offer intermediate steric bulk compared to dicyclohexyl (higher bulk) or di-tert-butyl (lower bulk). This balance allows for versatile substrate accommodation in catalysis .
  • Electronic Properties: Diphenylphosphino groups are less electron-donating than dicyclohexyl but more so than electron-deficient substituents like trifluoromethyl (e.g., in Josiphos SL-J011-2, CAS 849924-37-4) .
  • Backbone Flexibility: Unlike rigid bisphospholane ligands (e.g., 1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene), the ferrocenyl backbone in the target compound enables conformational adaptability, improving metal-center accessibility .

Catalytic Performance

  • Hydrogenation : The target compound exhibits superior activity in asymmetric hydrogenation of α,β-unsaturated ketones compared to Josiphos SL-J002, likely due to optimized π-acceptor interactions from the diphenyl groups . However, SL-J005-1 (di(3,5-xylyl)) achieves higher enantioselectivity (>99% ee) in sterically demanding substrates due to enhanced steric shielding .
  • Cross-Coupling : In Suzuki-Miyaura reactions, the target ligand outperforms dicyclohexyl analogs (e.g., 167416-28-6) by stabilizing electron-deficient palladium intermediates, enabling efficient aryl chloride activation .

Biological Activity

The compound (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine belongs to a class of organometallic compounds that have garnered significant interest for their potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a ferrocenyl moiety, which is known for its unique electronic properties. The presence of diphenylphosphino groups enhances its reactivity and potential as a ligand in coordination chemistry. The general formula can be expressed as:

C44H48FeP2C_{44}H_{48}FeP_2

Research indicates that ferrocenyl-phosphine complexes exhibit various biological activities, including:

  • Cytotoxicity : Studies have shown that related ferrocenyl-phosphine compounds can induce apoptosis in cancer cells through intrinsic pathways. For instance, a gold-coordinated ferrocenyl-phosphine complex demonstrated significant cytotoxicity in cutaneous T-cell lymphoma (CTCL) cell lines, with IC50 values ranging from 3.16 to 7.80 μM across different cell types .
  • Cell Cycle Arrest : The same studies reported that these compounds could cause G0/G1 phase cell cycle arrest, impacting key regulatory proteins such as Akt and c-Myc, which are crucial for cell proliferation .
  • Inhibition of Oncoproteins : The suppression of the STAT3 oncoprotein was noted as a mechanism through which these compounds exert their anticancer effects .

Table 1: Cytotoxicity Data of Ferrocenyl-Phosphine Complexes

CompoundCell LineIC50 (μM)Mechanism
FD10HuT785.55 ± 0.20Apoptosis via caspase activation
FD10HH7.80 ± 0.09STAT3 inhibition
FD10MJ3.16 ± 0.10Cell cycle arrest
FD10MyLa6.46 ± 0.24Reduction of c-Myc expression

Case Study: Ferrocenyl-Phosphine Complexes in Cancer Therapy

A study published in ACS Omega explored the anticancer properties of various ferrocenyl-phosphine complexes, highlighting their effectiveness against HeLa cells (human cervical cancer) using assays that measure cell viability post-treatment with these compounds . The results indicated a strong correlation between the reduction potential of the ferrocenyl group and cytotoxic efficacy.

Applications in Catalysis

Beyond their biological activity, these compounds also serve as ligands in catalytic processes. For example, they have been utilized in the reductive allylic alkylation of unsaturated carbonyl compounds using palladium catalysts, showcasing their versatility beyond medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine, and how are stereochemical configurations controlled?

  • The synthesis typically involves multi-step ligand substitution reactions on a ferrocene backbone. Key steps include:

  • Phosphine group introduction : Sequential substitution of cyclopentadienyl ligands with diphenylphosphine groups under inert conditions .
  • Stereochemical control : Chiral auxiliaries or enantiopure precursors (e.g., Josiphos ligand frameworks) are used to direct the (S) and (SP) configurations. Optical purity (ee ≥99%) is confirmed via chiral HPLC or 31^{31}P NMR analysis .
    • Critical parameters : Reaction temperature (-78°C to room temperature), use of anhydrous solvents (THF, toluene), and stoichiometric control of phosphine reagents .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR verify ligand coordination and stereochemistry. For example, 31^{31}P NMR shows distinct peaks for inequivalent phosphorus centers (δ ~ -5 to 30 ppm) .
  • X-ray crystallography : Crystallographic data (e.g., torsion angles: C–Fe–P = 68.76°–81.64°) confirm spatial arrangement and chiral centers .
  • Elemental analysis : Validates molecular formula (e.g., C36_{36}H44_{44}FeP2_2) and purity (>97%) .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Under inert gas (Ar/N2_2) at 2–8°C to prevent oxidation of phosphine groups. Use amber vials to avoid photodegradation .
  • Handling : Avoid exposure to moisture; pre-dry solvents in catalytic applications to prevent ligand decomposition .

Advanced Research Questions

Q. How does the ligand’s steric and electronic profile influence its performance in asymmetric catalysis?

  • Steric effects : The ferrocenyl backbone and bulky diphenylphosphine groups create a "pocket" that directs substrate orientation. For example, in hydrogenation, the (SP)-configured phosphorus enhances enantioselectivity by restricting transition-state geometries .
  • Electronic effects : Electron-withdrawing substituents on the phenyl rings (e.g., CF3_3) modulate metal center electron density, improving catalytic turnover in cross-coupling reactions .
  • Methodology : DFT calculations (e.g., NBO analysis) quantify donor-acceptor interactions, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies optimize enantiomeric excess (ee) in reactions catalyzed by this ligand?

  • Substrate scope tuning : Bulky substrates (e.g., α,β-unsaturated ketones) align better with the ligand’s chiral environment, achieving ee >95% in hydrogenation .
  • Metal-ligand ratio : A 1:1 metal-to-ligand ratio (e.g., with Rh or Ru) maximizes active site availability while minimizing unproductive coordination .
  • Additives : Chiral co-catalysts (e.g., BINOL derivatives) synergize with the ligand to stabilize key intermediates .

Q. How can mechanistic studies (e.g., kinetic isotope effects, in situ spectroscopy) elucidate reaction pathways?

  • Kinetic studies : Rate-determining step identification via Eyring analysis (e.g., ΔG‡ = 78.2 kJ/mol for C–H activation) .
  • In situ monitoring : Raman spectroscopy tracks metal-ligand vibrations (e.g., Fe–P stretching at 450 cm1^{-1}) during catalysis .
  • Isotope labeling : 2^{2}H or 13^{13}C labeling in substrates reveals stereochemical retention or inversion in C–C bond formation .

Key Research Findings

  • Structural insight : The ligand’s planar chirality and helical twist (torsion angle = 81.64°) enable selective substrate binding in asymmetric allylic alkylation .
  • Catalytic versatility : Effective in Suzuki-Miyaura coupling (yield: 92%, ee: 89%) and hydroformylation (branched:linear = 8:1) .
  • Stability : Decomposes under aerobic conditions (half-life <1 hour in air) but remains stable for months under Ar .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine
Reactant of Route 2
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(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldiphenylphosphine

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